1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)-2,2,5,5-tetramethyl-, 1-oxide
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Overview
Description
BRN 6006407, also known as 2-Hydroxyisopinocampheol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has an optical rotation that is negative. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Preparation Methods
The preparation of 2-Hydroxyisopinocampheol involves several synthetic routes and reaction conditions. One common method is the reaction of Benzo (B) thiophene with chlorobenzene in the presence of alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may vary, but they typically involve similar steps with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
2-Hydroxyisopinocampheol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Hydroxyisopinocampheol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxyisopinocampheol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, depending on the context. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors in biological systems .
Comparison with Similar Compounds
2-Hydroxyisopinocampheol can be compared with other similar compounds, such as:
Pinanediol: Another chiral diol with similar stereochemistry.
Isopinocampheol: A related compound with a different hydroxyl group position.
Borneol: A bicyclic organic compound with similar structural features.
The uniqueness of 2-Hydroxyisopinocampheol lies in its specific stereochemistry and the presence of multiple chiral centers, which make it a valuable compound for various applications .
Properties
CAS No. |
102132-44-5 |
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Molecular Formula |
C20H29N3O3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C20H29N3O3/c1-12-9-8-10-13(2)16(12)22-17(24)14(3)21-18(25)15-11-19(4,5)23(26)20(15,6)7/h8-11,14,23H,1-7H3,(H,21,25)(H,22,24) |
InChI Key |
CQBMWHLZPMRSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)C2=CC([NH+](C2(C)C)[O-])(C)C |
Origin of Product |
United States |
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